molecular formula C34H67O10P B1250335 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) CAS No. 185463-23-4

1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol))

Cat. No. B1250335
CAS RN: 185463-23-4
M. Wt: 666.9 g/mol
InChI Key: BPHQZTVXXXJVHI-IADGFXSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG) is a phospholipid that contains the saturated long-chain (14:0) myristic acid inserted at the sn-1 and sn-2 positions . It is predominantly present in the gram-positive bacterial membranes and comprises two chains . To mimic bacterial membranes, DMPG is combined with zwitterionic phospholipids . It can be used in the generation of micelles, liposomes, and other types of artificial membranes .


Molecular Structure Analysis

The molecular structure of DMPG is characterized by two myristic acid chains attached to a glycerol backbone, which is further linked to a phospho-rac-(1-glycerol) head group . The linear formula is C34H66O10PNa, and it has a molecular weight of 688.85 .


Chemical Reactions Analysis

DMPG dispersed in 100 mM NaCl at pH 7 forms negatively charged multilamellar vesicles. After the addition of divalent cation salts (Mg 2+, Ca 2+, and Sr 2+) in an equimolar cation/lipid ratio, a precipitate of lipid divalent cation (2:1) complexes is formed .


Physical And Chemical Properties Analysis

DMPG is a synthetic phospholipid that comes in powder form . It forms negatively charged multilamellar vesicles when dispersed in 100 mM NaCl at pH 7 .

Scientific Research Applications

Model Lipid Membranes

1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is extensively used in the formation of model lipid membranes. These model membranes are crucial for studying the biological activity of various compounds. For instance, Rubio-Magnieto et al. (2013) utilized monolayers formed with this compound at the air/water interface as model membranes to study the potential biological activity of newly synthesized gemini amphiphilic pseudopeptides (GAPs), which showed interesting self-assembly properties. This research suggests the possibility of using these compounds in biomedical applications like drug delivery or transfection (Rubio-Magnieto et al., 2013).

Electrochemical Properties of Lipid Layers

In a study by Twardowski and Nuzzo (2004), unilamellar vesicles of this compound were used to deposit lipid bilayer assemblies on self-assembled monolayers (SAMs) on gold. This study examined the electrochemical interactions of these lipid/SAM hybrid systems with several redox probes. The research highlights the potential of these lipid layers in understanding molecular interactions at interfaces, which can be crucial in various fields including sensor development and material science (Twardowski & Nuzzo, 2004).

Drug Delivery and Membrane Interaction Studies

1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is also significant in studying the interaction of drugs with lipid bilayers, which is crucial for understanding drug delivery mechanisms. Pinheiro et al. (2013) used this compound in multilamellar vesicles (MLVs) to study the interaction of antimycobacterial compounds with human and bacterial cell membrane models. Such studies contribute to our understanding of drug delivery through human and bacterial cells and the effects of these compounds on membrane lipids organization (Pinheiro et al., 2013).

Hydrostatic Pressure Response in Bicellar Dispersions

Research by Rahmani et al. (2013) demonstrates the use of 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) in understanding the response of bicellar dispersions to hydrostatic pressure. This kind of research is significant in the field of biophysics, especially in understanding how biological membranes respond to different environmental conditions (Rahmani, Knight, & Morrow, 2013).

Interaction with Biological Molecules

The interaction of biological molecules like peptides with phospholipid membranes composed of 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is another area of research. Contreras et al. (2001) investigated the interaction of alpha-melanocyte-stimulating hormone with binary membrane systems containing this compound. Such studies are crucial in understanding the biophysical properties of peptides and their potential therapeutic applications (Contreras et al., 2001).

properties

IUPAC Name

[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H67O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30H2,1-2H3,(H,39,40)/t31?,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHQZTVXXXJVHI-IADGFXSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H67O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171782
Record name 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol))

CAS RN

185463-23-4
Record name 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol))
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185463234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIMYRISTOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL))
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2847IF81RI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol))
Reactant of Route 2
Reactant of Route 2
1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol))
Reactant of Route 3
Reactant of Route 3
1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol))
Reactant of Route 4
Reactant of Route 4
1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol))
Reactant of Route 5
Reactant of Route 5
1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol))
Reactant of Route 6
1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol))

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.